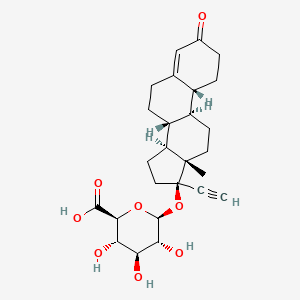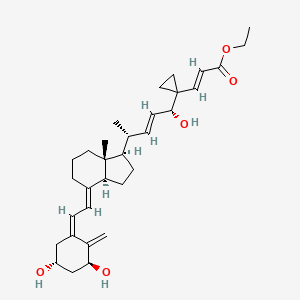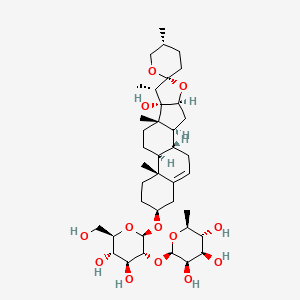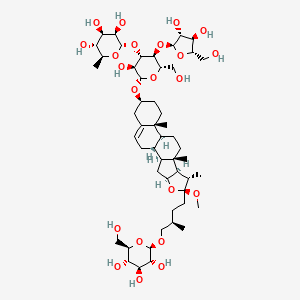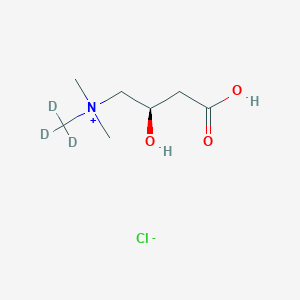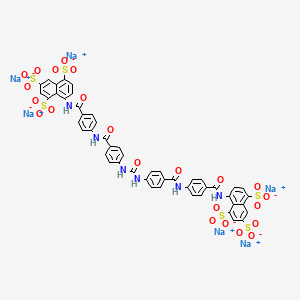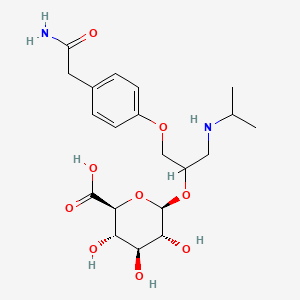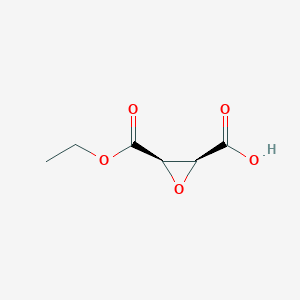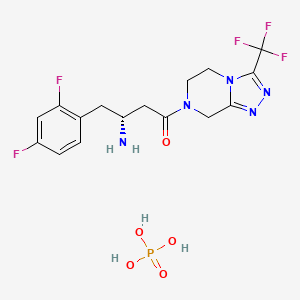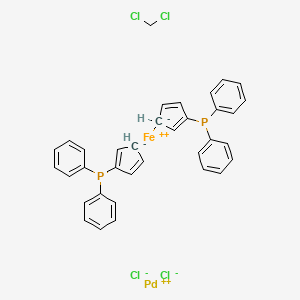
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of cyclopentadienyl compounds typically involves palladium- or rhodium-catalyzed cyclization processes. For example, palladium acetate catalyzes the cyclization of 1,6-dienes to produce 4,4-disubstituted 1,2-dimethylcyclopent-2-enes in good yield, demonstrating the efficiency of palladium in facilitating these reactions (Grigg et al., 1984).
Molecular Structure Analysis
Structural analyses reveal the intricacies of these complexes. For instance, X-ray crystallography has provided detailed insights into the molecular structures, such as the dichloro(4,4-diacetylhepta-1,6-diene)platinum(II), elucidating the role of metal centers in stabilizing the molecular framework and facilitating reactions (Grigg et al., 1984).
Chemical Reactions and Properties
The chemical reactivity of these complexes is highlighted by their ability to undergo various transformations. Cyclopalladation reactions, for example, play a crucial role in the activation and functionalization of molecules, demonstrating the versatility of these complexes in organic synthesis (Ryabov et al., 1989).
科学的研究の応用
Organic Light Emitting Diodes (OLEDs) Applications
Cyclometalating chelates, including structures similar to the one described in your query, are crucial in the development of transition-metal-based phosphors for OLEDs. These materials are highly emissive in both fluid and solid states at room temperature, with tunable emission wavelengths across the visible spectrum. The use of heavy transition-metal elements like Ru(II), Os(II), Ir(III), and Pt(II) in combination with these ligands has led to advancements in phosphorescent displays and illumination devices, showing significant potential for further development in opto-electronic applications (Y. Chi & P. Chou, 2010).
Flame Retardancy and Dielectric Properties
The chemical backbone similar to cyclopenta-1,4-dien-1-yl(diphenyl)phosphane is explored in the context of cyclotriphosphazene compounds for their flame retardancy and dielectric properties. These compounds are known for their high potential as flame retardants due to low toxicity and less smoke production. Additionally, their dielectric properties make them suitable for electrical applications, indicating a significant area of research for material science and safety applications (Siti Nur Khalidah Usri, Z. Jamain, & M. Makmud, 2021).
Catalysis and Organic Synthesis
Microwave-assisted 1,3-dipolar cycloaddition represents an eco-friendly approach to synthesizing five-membered heterocycles, crucial in organic synthesis. The methodology, utilizing microwave technology, avoids harsh reaction conditions, reduces reaction times, and improves yields, showcasing the chemical's potential in facilitating efficient and sustainable chemical synthesis (M. Piñeiro & T. P. Melo, 2009).
Bio-organometallic Antimicrobial and Anticancer Drugs
N-heterocyclic carbenes (NHCs), which share chemical similarities with phosphines, are highlighted for their applications in bio-organometallic chemistry, specifically as antimicrobial and anticancer drugs. These complexes, including metals like silver, gold, palladium, rhodium, ruthenium, iridium, and platinum, underline the role of such chemicals in the development of new therapeutic agents (Siddappa A Patil, Amy P Hoagland, Shivaputra A Patil, & A. Bugarin, 2020).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results. However, similar compounds can pose certain hazards. For example, 1,1’-Bis(diphenylphosphino)ferrocene dichloropalladium(II), a complex with some similarities, is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 34.
将来の方向性
The future directions for the study and application of this compound are not explicitly mentioned in the search results. However, similar compounds are often used in the synthesis of other complex compounds and in various chemical reactions234.
Please note that this analysis is based on the available information and may not cover all aspects of the compound. For more detailed and specific information, please refer to scientific literature or consult a chemistry professional.
特性
CAS番号 |
95464-05-4 |
|---|---|
製品名 |
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride |
分子式 |
C₃₄H₂₈Cl₂FeP₂Pd. CH ₂Cl₂ |
分子量 |
816.64 |
IUPAC名 |
cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride |
InChI |
InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q2*-1;;;;2*+2/p-2 |
SMILES |
[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.[Cl-].[Cl-].[Fe+2].[Pd+2] |
同義語 |
Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct; [1,1’-Bis(diphenylphosphino)ferrocene]palladium dichloride dichloromethane adduct; [1,1’-Bis(diphenylphosphino)ferrocene]palladium dichloride methylene chloride adduc |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



